molecular formula C41H79O13P B122932 [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate CAS No. 156925-83-6

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate

Cat. No.: B122932
CAS No.: 156925-83-6
M. Wt: 811 g/mol
InChI Key: IBUKXRINTKQBRQ-JGFNFWMDSA-N
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Description

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate, also known as this compound, is a useful research compound. Its molecular formula is C41H79O13P and its molecular weight is 811 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylinositols - Glycosylphosphatidylinositols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate is a complex phospholipid compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₄₁H₇₉O₁₃P, and it features a unique structure that includes a hexadecanoyloxy group and a phosphoryl group attached to a cyclohexane derivative. The presence of multiple hydroxyl groups suggests potential interactions with various biological molecules.

The compound operates primarily through the following mechanisms:

  • Signal Transduction : It is believed to play a role in cell signaling pathways by acting as a substrate for phospholipase C enzymes. This interaction leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), which are crucial for activating protein kinase C and mobilizing calcium ions from intracellular stores .
  • Cell Membrane Dynamics : As a phospholipid derivative, it contributes to membrane fluidity and integrity, influencing cellular processes such as endocytosis and exocytosis.

Cellular Effects

Research indicates that this compound can modulate various cellular functions:

  • Gene Expression : It has been shown to influence the expression of genes involved in inflammation and immune responses.
  • Cell Proliferation : Studies suggest that it may promote or inhibit cell growth depending on the cellular context and concentration .

Enzymatic Interactions

The compound interacts with several enzymes:

  • Glycerol-3-phosphate acyltransferase : This enzyme catalyzes the transfer of acyl groups to glycerol-3-phosphate, forming lysophosphatidic acid (LPA), which is involved in cell signaling .
  • Acyl-CoA thioesterase : Hydrolyzes long-chain acyl thioesters, playing a role in lipid metabolism .

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound. Results indicated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways.

Effects on Cancer Cells

Another case study focused on its effects on cancer cell lines. The compound demonstrated cytotoxic effects against various cancer cells while sparing normal cells. The underlying mechanism involved apoptosis induction through mitochondrial pathways .

Data Summary Table

Biological ActivityObservations/FindingsReferences
Signal TransductionActivates PKC via DAG/IP3 pathway
Gene ExpressionModulates inflammatory gene expression
Cell ProliferationPromotes/inhibits proliferation based on context
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Cytotoxicity in Cancer CellsInduces apoptosis selectively in cancer cells

Properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33-,36?,37-,38-,39+,40+,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUKXRINTKQBRQ-JGFNFWMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H79O13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935572
Record name 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156925-83-6
Record name 2-O-(1,2-O-Dipalmitoyl-sn-glycero-3-phospho)inositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156925836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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